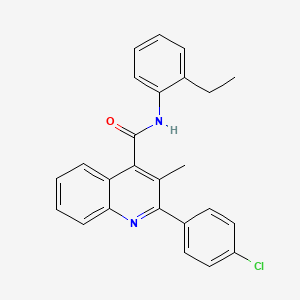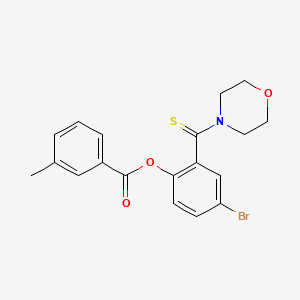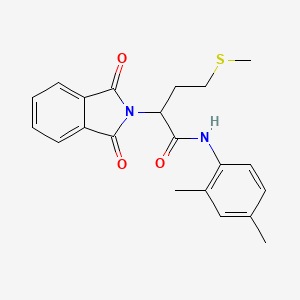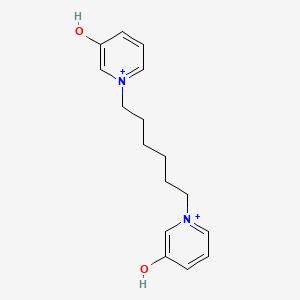![molecular formula C18H15N5 B11658306 N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11658306.png)
N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-1-phenylpyrazole with 3-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, preventing their activity and thereby disrupting signaling pathways essential for cell proliferation and survival . This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in affected tissues .
Comparison with Similar Compounds
N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but with a different substitution pattern on the phenyl ring.
N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a chlorine atom instead of a methyl group, which can alter its biological activity and chemical reactivity.
N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-d]pyrimidin-4-amine: A structural isomer with the pyrazolo and pyrimidine rings fused in a different orientation, leading to different biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N5/c1-13-6-5-7-14(10-13)22-17-16-11-21-23(18(16)20-12-19-17)15-8-3-2-4-9-15/h2-12H,1H3,(H,19,20,22) |
InChI Key |
WCQIGLZLXAZPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11658237.png)
![N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11658240.png)
![N-(4-methylpyrimidin-2-yl)-4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11658248.png)

![N-(4-{[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-benzylmethanesulfonamide](/img/structure/B11658272.png)
![N-({N'-[(E)-(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11658275.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11658276.png)
![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 2-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11658291.png)
![dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11658298.png)
![methyl 4-[({[6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11658314.png)



